3-Bromo-2,5-difluoroiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,5-difluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTWHBKNARSRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-2,5-difluoroiodobenzene

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,5-difluoroiodobenzene

Introduction: A Versatile Halogenated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, bioavailability, and target-binding affinity.[1][2][3] this compound (CAS No: 160976-02-3) emerges as a particularly valuable building block for researchers in these fields. This trifunctionalized benzene ring offers a platform for sequential and site-selective chemical modifications, primarily through cross-coupling reactions.[4] The distinct reactivity of the iodo, bromo, and fluoro substituents allows for a controlled, stepwise elaboration of complex molecular architectures.

This guide provides an in-depth exploration of the core , offering not just a compilation of data, but also the underlying scientific rationale and field-proven experimental methodologies. The information herein is intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this compound with confidence and precision.

Molecular Structure and Identifiers

The structural arrangement of the four different substituents on the benzene ring is the primary determinant of the compound's chemical behavior and physical properties.

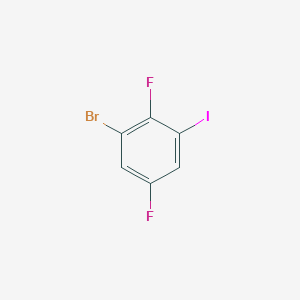

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 160976-02-3 | [5] |

| Synonyms | 5-Bromo-1,3-difluoro-2-iodobenzene | [5] |

| Molecular Formula | C₆H₂BrF₂I | [4][5] |

| Molecular Weight | 318.89 g/mol | [4][5] |

| InChI | 1S/C6H2BrF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | [5] |

| InChIKey | NLWAKVGODLJALJ-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 2: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid, Off-white to reddish-yellow crystalline powder | [5] |

| Melting Point | 40-41 °C or 64-68 °C | [4][5] |

| Boiling Point | 236 °C at 760 mmHg | [5] |

| Purity | Typically ≥95-98% |[5] |

A Note on Discrepant Melting Points: The significant variation in reported melting points (40-41°C vs. 64-68°C) is noteworthy.[4][5] This could be attributed to several factors, including the presence of different crystalline polymorphs, impurities from synthesis, or potential misidentification of isomers in different commercial batches. Researchers should consider the melting point of their specific batch as a primary indicator of purity and identity, ideally verified by a secondary analytical method like Differential Scanning Calorimetry (DSC).

Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The molecule possesses a large, nonpolar aromatic core with bulky halogen substituents, suggesting poor solubility in polar protic solvents like water. Conversely, it is expected to be soluble in common organic solvents.

Table 3: Predicted Solubility and Experimental Template

| Solvent Class | Example Solvents | Predicted Solubility | Experimental Value ( g/100 mL at 25°C) |

|---|---|---|---|

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Data to be determined |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Data to be determined |

| Aprotic Polar | Dimethylformamide (DMF), DMSO | Moderate to High | Data to be determined |

| Aromatic | Toluene, Benzene | Moderate | Data to be determined |

| Alcohols | Ethanol, Methanol | Low to Moderate | Data to be determined |

| Aliphatic | Hexanes, Heptane | Low | Data to be determined |

| Aqueous | Water | Insoluble | Data to be determined |

Spectroscopic Analysis and Characterization

Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide a detailed fingerprint of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the substitution pattern, the proton NMR spectrum is expected to be complex, showing two signals in the aromatic region (approx. 7.0-8.0 ppm). These signals will exhibit coupling to each other as well as smaller couplings to the two fluorine atoms.

-

¹³C NMR : The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.

-

¹⁹F NMR : Two distinct signals are expected, each coupling to the other fluorine atom and to nearby protons. ¹⁹F NMR is particularly sensitive and is an excellent tool for confirming the substitution pattern of fluorinated aromatics.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1300-1100 cm⁻¹).[6]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition. The electron impact (EI-MS) spectrum will show a molecular ion (M⁺) peak at m/z 318. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides definitive evidence for the presence of a single bromine atom in the molecule.

Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its carbon-halogen bonds. This allows for selective, sequential functionalization, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The reactivity order for oxidative addition to a palladium(0) catalyst is: C-I > C-Br >> C-F

This hierarchy is a direct consequence of bond dissociation energies. The C-I bond is the weakest and thus the most reactive, allowing for selective coupling at this position while leaving the C-Br and C-F bonds intact. Subsequently, under more forcing reaction conditions, the C-Br bond can be engaged. The C-F bond is exceptionally strong and is generally considered inert to these types of cross-coupling reactions.[7]

Caption: Workflow for sequential cross-coupling reactions.

Experimental Protocols

The following protocols describe standard methodologies for the characterization and use of this compound.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a more accurate and detailed thermal profile than traditional melting point apparatus. It measures the heat flow into a sample as a function of temperature, allowing for the precise determination of the onset of melting and the peak melting temperature, which are sensitive indicators of purity.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 100°C).

-

Use an inert nitrogen purge gas to prevent oxidation.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Protocol 2: Gravimetric Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[8] It ensures that the solvent is fully saturated with the solute, providing a reliable quantitative measurement.

Methodology:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 2.0 mL) of each test solvent (see Table 3).

-

Saturation: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Quantification:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure.

-

Weigh the vial containing the dried residue.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

Protocol 3: Plausible Synthetic Workflow

A common route to polysubstituted aromatics involves diazotization of an aniline precursor followed by a Sandmeyer-type reaction or deamination.[9][10]

Caption: Plausible synthetic workflow for this compound.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.

Table 4: Summary of Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictograms | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][11] |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water |[5][11][12] |

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from light. Recommended storage at 4°C.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13][14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its key value lies in the predictable and hierarchical reactivity of its three distinct halogen substituents, enabling controlled, sequential cross-coupling reactions. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for researchers aiming to leverage this compound in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PharmaCompass. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [Link][1]

-

PubChem. 3-Bromo-2,5-difluoropyridine Compound Summary. [Link]

-

PubChem. 1-Bromo-2,4-difluoro-3-iodobenzene Compound Summary. [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link][2]

-

RSC Advances. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link][3]

-

Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene. [9]

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link][6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromo-1,3-difluoro-2-iodobenzene | 160976-02-3 [sigmaaldrich.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene: A Versatile Building Block in Modern Chemistry

Disclaimer: This technical guide focuses on the molecular structure, properties, and applications of 2-Bromo-1,3-difluoro-5-iodobenzene . The originally requested compound, 3-Bromo-2,5-difluoroiodobenzene, is not well-documented in publicly available scientific literature, preventing the creation of a comprehensive and accurate technical guide. The selected isomer, 2-Bromo-1,3-difluoro-5-iodobenzene, is a structurally related and well-characterized compound with significant applications in research and development.

Introduction

In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable tools for the construction of complex molecular architectures. Among these, multi-halogenated benzene derivatives offer a rich platform for selective functionalization, enabling the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-1,3-difluoro-5-iodobenzene is a prime example of such a versatile building block. Its unique arrangement of bromine, fluorine, and iodine substituents on the benzene ring allows for a high degree of control in chemical transformations, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of 2-Bromo-1,3-difluoro-5-iodobenzene, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Bromo-1,3-difluoro-5-iodobenzene is characterized by a benzene ring substituted with a bromine atom at position 2, two fluorine atoms at positions 1 and 3, and an iodine atom at position 5. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and physical characteristics.

Table 1: Physicochemical Properties and Identifiers of 2-Bromo-1,3-difluoro-5-iodobenzene

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂I | [1] |

| Molecular Weight | 318.89 g/mol | [1] |

| CAS Number | 155906-10-8 | [1] |

| PubChem CID | 2761406 | [1] |

| Appearance | White to light red to green powder/crystal | [1] |

| Melting Point | 64 - 68 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

graph "Molecular_Structure_of_2_Bromo_1_3_difluoro_5_iodobenzene" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- F1 [label="F", len=1.2, fontcolor="#34A853"]; C2 -- Br [label="Br", len=1.2, fontcolor="#EA4335"]; C3 -- F2 [label="F", len=1.2, fontcolor="#34A853"]; C5 -- I [label="I", len=1.2, fontcolor="#4285F4"];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F1 [label="F", fontcolor="#34A853"]; Br [label="Br", fontcolor="#EA4335"]; F2 [label="F", fontcolor="#34A853"]; I [label="I", fontcolor="#4285F4"]; }

Caption: 2D molecular structure of 2-Bromo-1,3-difluoro-5-iodobenzene.

Synthesis of Halogenated Benzene Derivatives

For instance, the preparation of 1-bromo-3,5-difluorobenzene can be achieved by converting 3,5-difluoroaniline to its diazonium salt, which is then reacted with hydrobromic acid in the presence of copper(I) bromide.[2] A similar strategy could likely be employed for the synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene, starting from a suitably substituted aniline.

Caption: Plausible synthetic workflow for 2-Bromo-1,3-difluoro-5-iodobenzene.

The following is a conceptual, step-by-step protocol for the synthesis of a halogenated benzene derivative via a Sandmeyer-type reaction. Note: This is a generalized procedure and would require optimization for the specific synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene.

-

Dissolution of Aniline Precursor: The starting aniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) with cooling in an ice bath.

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining a low temperature (0-5 °C) to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

-

Sandmeyer Reaction: A solution of potassium iodide (KI) is added to the diazonium salt solution. The reaction mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the introduction of the iodine atom.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with a sodium thiosulfate solution to remove excess iodine, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final product.

Applications in Research and Development

The strategic placement of three different halogen atoms on the benzene ring makes 2-Bromo-1,3-difluoro-5-iodobenzene a highly valuable intermediate in organic synthesis. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective transformations, making it a key component in the synthesis of complex molecules.

-

Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates to their target proteins.[1] The bromo and iodo groups provide handles for introducing molecular diversity through cross-coupling reactions.

-

Agrochemicals: It is utilized in the development of new pesticides and herbicides. The unique halogenation pattern can contribute to the biological activity and environmental persistence of these agrochemicals.[1]

-

Material Science: 2-Bromo-1,3-difluoro-5-iodobenzene is employed in the synthesis of advanced materials, such as polymers and coatings, where its incorporation can improve properties like thermal stability and chemical resistance.[1]

-

Organic Synthesis: The compound is a versatile substrate for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.[1]

Caption: Key application areas of 2-Bromo-1,3-difluoro-5-iodobenzene.

Experimental Protocols: A Representative Cross-Coupling Reaction

The differential reactivity of the C-I and C-Br bonds is a key feature of 2-Bromo-1,3-difluoro-5-iodobenzene. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the 5-position.

This protocol describes a general procedure for the selective Sonogashira coupling of an alkyne to the 5-position of 2-Bromo-1,3-difluoro-5-iodobenzene.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-1,3-difluoro-5-iodobenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or dioxane) and a base (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired coupled product.

Safety and Handling

As with all halogenated aromatic compounds, 2-Bromo-1,3-difluoro-5-iodobenzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact isomer was not found, general guidelines for similar compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-1,3-difluoro-5-iodobenzene stands out as a highly functionalized and versatile building block for organic synthesis. Its unique substitution pattern of three different halogens provides chemists with a powerful tool for the regioselective construction of complex molecules. The insights and protocols presented in this guide underscore its significance in the development of new pharmaceuticals, agrochemicals, and advanced materials, making it a compound of considerable interest to the scientific and industrial research communities.

References

-

SciSpace. (2004, June 2). Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-difluoroiodobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-bromo-2,5-difluoroiodobenzene, a key intermediate in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in peer-reviewed literature, this document establishes a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict its solubility profile across a diverse range of organic solvents. A detailed methodology for estimating the HSP of this compound using group contribution methods is presented, followed by a quantitative prediction of its solubility. To empower researchers with the tools for empirical verification, this guide provides detailed, step-by-step experimental protocols for both gravimetric and spectroscopic determination of solubility. This document is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Critical Role of Solubility in Chemical Synthesis

The solubility of a compound in a given solvent is a fundamental physicochemical property that governs its behavior in a multitude of chemical processes. For researchers and professionals in drug development and materials science, a thorough understanding of a compound's solubility is paramount for successful synthesis, purification, formulation, and application. This compound, a highly functionalized aromatic halide, serves as a versatile building block in the synthesis of complex organic molecules. Its utility, however, is intrinsically linked to its solubility characteristics, which dictate the choice of reaction media, crystallization solvents, and chromatographic eluents.

This guide addresses the current information gap regarding the specific solubility of this compound in common organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, we provide a scientifically grounded estimation of its solubility profile. Furthermore, we equip the reader with the necessary experimental protocols to validate these predictions and determine precise solubility data in their own laboratory settings.

Theoretical Framework: Unveiling Solubility through Hansen Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility, but a more quantitative and predictive approach is often required in a research and development setting. Hansen Solubility Parameters (HSP) offer a powerful three-dimensional framework for predicting the miscibility and solubility of a solute in a solvent.[1] The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Arising from London dispersion forces, these are the weakest intermolecular interactions and are present in all molecules.

-

δP (Polar): Stemming from dipole-dipole interactions between polar molecules.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds, which are strong directional interactions.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are in this three-dimensional space, the more likely they are to be miscible. The "distance" (Ra) between the HSP of the solute and the solvent in the Hansen space can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [2]

A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, a group contribution method provides a reliable estimation based on its molecular structure.[3][4] This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Molecular Structure and Functional Groups

The first step is to identify the functional groups present in this compound:

Figure 1: Molecular structure of this compound.

The molecule consists of the following functional groups:

-

Aromatic CH (2)

-

Aromatic C-Br (1)

-

Aromatic C-F (2)

-

Aromatic C-I (1)

-

Aromatic C (substituted) (4)

Calculation of Molar Volume (V)

The molar volume is a crucial parameter for calculating HSP. It can be estimated using group contribution methods, such as the one proposed by Fedors.

Table 1: Group Contributions for Molar Volume Estimation

| Group | Contribution (cm³/mol) |

| Aromatic CH | 13.6 |

| Aromatic C | 11.4 |

| -Br | 26.5 |

| -F | 9.0 |

| -I | 37.5 |

Calculation: V = (2 x 13.6) + (4 x 11.4) + 26.5 + (2 x 9.0) + 37.5 = 27.2 + 45.6 + 26.5 + 18.0 + 37.5 = 154.8 cm³/mol

Estimation of Hansen Solubility Parameters (δD, δP, δH)

Using a group contribution method, the individual Hansen parameters can be estimated.

Table 2: Group Contributions for HSP Estimation

| Group | Fd (MPa¹/² cm³/mol) | Fp (MPa¹/² cm³/mol) | Uh (J/mol) |

| Aromatic CH | 262.5 | 0 | 0 |

| Aromatic C | 210 | 0 | 0 |

| -Br | 630 | 410 | 2000 |

| -F | 105 | 720 | 0 |

| -I | 997.5 | 205 | 2000 |

Calculations:

-

δD = (ΣFd) / V ΣFd = (2 x 262.5) + (4 x 210) + 630 + (2 x 105) + 997.5 = 525 + 840 + 630 + 210 + 997.5 = 3202.5 δD = 3202.5 / 154.8 = 20.69 MPa¹/²

-

δP = (ΣFp²)¹/² / V ΣFp² = (2 x 0)² + (4 x 0)² + 410² + (2 x 720)² + 205² = 168100 + 1036800 + 42025 = 1246925 (ΣFp²)¹/² = 1116.66 δP = 1116.66 / 154.8 = 7.21 MPa¹/²

-

δH = (ΣUh / V)¹/² ΣUh = (2 x 0) + (4 x 0) + 2000 + (2 x 0) + 2000 = 4000 δH = (4000 / 154.8)¹/² = (25.84)¹/² = 5.08 MPa¹/²

Estimated Hansen Solubility Parameters for this compound:

-

δD = 20.69 MPa¹/²

-

δP = 7.21 MPa¹/²

-

δH = 5.08 MPa¹/²

Predicted Solubility Profile

Based on the estimated HSP values for this compound, its solubility in a range of common organic solvents can be predicted by calculating the Hansen solubility parameter distance (Ra). A smaller Ra value suggests a higher likelihood of good solubility.

Table 3: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Ra | Predicted Solubility |

| This compound | 20.69 | 7.21 | 5.08 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 11.2 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.8 | Low |

| Benzene | 18.4 | 0.0 | 2.0 | 8.8 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.8 | High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.8 | Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.7 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.7 | High |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.9 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.3 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.8 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.8 | High |

| Heptane | 15.3 | 0.0 | 0.0 | 12.0 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 12.6 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.3 | Low |

| Methanol | 14.7 | 12.3 | 22.3 | 20.0 | Very Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.5 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 7.6 | High |

| Xylene | 17.8 | 1.0 | 3.1 | 8.3 | High |

Disclaimer: These are predicted solubilities based on a theoretical model. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, experimental determination is essential. The following section provides detailed, step-by-step protocols for two common and effective methods for determining the solubility of a solid in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating a known volume of the supernatant to determine the mass of the dissolved solute.[5]

Figure 2: Workflow for the Gravimetric Determination of Solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that undissolved solid remains after equilibration.

-

Seal the vials and place them in a constant temperature bath or shaker.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

For finely dispersed solids, centrifugation can be used to facilitate a clear separation.

-

-

Sampling of Supernatant:

-

Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent completely. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the boiling point of the solute, or by allowing it to evaporate in a fume hood.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.

Figure 3: Workflow for the Spectroscopic Determination of Solubility.

Step-by-Step Protocol:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of accurate serial dilutions of the stock solution to obtain at least five standard solutions of different known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin (or close to it), in accordance with the Beer-Lambert law. Perform a linear regression to obtain the equation of the line.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to ensure that the absorbance of the diluted solution falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of the compound.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By estimating its Hansen Solubility Parameters, we have offered a predictive tool for solvent selection, which is invaluable in the early stages of research and process development. The detailed experimental protocols for both gravimetric and spectroscopic methods empower researchers to obtain precise and reliable solubility data, moving from theoretical prediction to empirical validation. The integration of theoretical modeling with practical experimental guidance makes this document a critical resource for any scientist or professional working with this important chemical intermediate.

References

-

Stefanis, E.; Panayiotou, C. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Int. J. Thermophys.2008 , 29, 568–585. [Link]

- Qureshi, A.; Vyas, J.; Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. Int. J. Pharm. Sci. Drug Anal.2021, 1(1), 58-60.

-

Just-Baringo, X.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2018 , 3 (12), 17707–17715. [Link]

-

Protheragen. Molecular Volume Calculation. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Scribd. Solubility Parameters: Solvents. [Link]

-

Preprints.org. Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. 2024 , 2024110481. [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. 2022 , v1. [Link]

-

Just-Baringo, X.; et al. Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega2018 , 3 (12), 17707–17715. [Link]

-

SciSpace. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. 2017 . [Link]

-

ResearchGate. How to determine the volume of a molecule? Is there a convenient program for that?. [Link]

-

Stenutz, R. Hansen solubility parameters. [Link]

-

Alfons, F.; et al. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry2015 , 6, 537-544. [Link]

-

Bondi, A. van der Waals Volumes and Radii. J. Phys. Chem.1964 , 68 (3), 441–451. [Link]

-

Wikipedia. Van der Waals radius. [Link]

-

ResearchGate. What is the value of Van der Waals volume (or molecular volume) for the commonest organic solvent?. [Link]

- Park, K. Hansen Solubility Parameters. In Biomaterials Science; Elsevier, 2020; pp 131–142.

-

BYJU'S. Molar Volume Formula. [Link]

-

Abbott, S. HSP Basics. [Link]

-

GeeksforGeeks. Molar Volume Formula. [Link]

-

Zhao, Y. H.; et al. Fast calculation of van der Waals volume as a sum of atomic and bond contributions and its application to drug compounds. J. Org. Chem.2003 , 68 (19), 7368–7373. [Link]

-

Scribd. Van Der Waals Volume. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

PubChem. 3-Bromo-2,5-difluorobenzenethiol. [Link]

-

PubChem. 3-Bromo-2,5-difluoropyridine. [Link]

-

Faluck International PVT LTD. SPECIALITY BROMO FLURO DERIVATIVES. [Link]

-

PubChem. 1,3-Dibromo-2,5-difluorobenzene. [Link]

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition; CRC Press, 2007.

Sources

thermal stability and melting point of 3-Bromo-2,5-difluoroiodobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene

Executive Summary: This guide provides a comprehensive technical overview of the thermal stability and melting point of 2-Bromo-1,3-difluoro-5-iodobenzene (CAS No. 155906-10-8). Targeted at researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established analytical methodologies. We present a detailed analysis of the compound's melting point, a critical indicator of purity, and explore the protocols for assessing its thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental design, data interpretation, and safety considerations are emphasized to provide a field-proven perspective on handling and utilizing this versatile halogenated aromatic intermediate.

Introduction

2-Bromo-1,3-difluoro-5-iodobenzene is a highly functionalized aromatic compound whose structural complexity makes it a valuable intermediate in advanced organic synthesis. The presence of three distinct halogen substituents (Bromine, Fluorine, and Iodine) on the benzene ring offers chemists a platform for selective, sequential cross-coupling reactions, a cornerstone of modern pharmaceutical and functional material synthesis. Understanding the compound's fundamental physicochemical properties, particularly its thermal behavior, is paramount for its safe storage, handling, and effective use in designing scalable and reproducible synthetic routes.

This guide addresses the critical parameters of melting point and thermal stability. The melting point serves as a primary benchmark for purity and identity, while thermal stability data defines the safe operational temperature limits for chemical processing and long-term storage, preventing unwanted degradation and ensuring the integrity of the material.

Note on Nomenclature: While the topic specifies "3-Bromo-2,5-difluoroiodobenzene," the available experimental data consistently corresponds to the isomer 2-Bromo-1,3-difluoro-5-iodobenzene (CAS: 155906-10-8) . This guide will focus on the latter, as it is the commercially available and characterized compound.

Core Physicochemical Properties

The fundamental properties of 2-Bromo-1,3-difluoro-5-iodobenzene are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 155906-10-8 | [1][2] |

| Molecular Formula | C₆H₂BrF₂I | [1][2][3] |

| Molecular Weight | 318.89 g/mol | [1][2][3] |

| Appearance | White to light red to green powder to crystal | [1] |

| Melting Point | 64 - 68 °C | [1][3] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C, cool and dark place | [1][3] |

Melting Point Determination: A Measure of Purity

The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment. For a pure compound, melting occurs over a narrow temperature range. The observed range of 64 - 68 °C for 2-Bromo-1,3-difluoro-5-iodobenzene is indicative of a substance with high purity, as is commercially supplied[1][3].

Causality Behind the Method: Why Precision Matters

The choice of a slow heating rate (1-2 °C/minute) as the substance approaches its melting point is a deliberate and critical step. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and elevated melting range. Ensuring thermal equilibrium between the heating block, the capillary, and the sample is essential for an accurate determination that reflects the true physical properties of the material.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, self-validating method for verifying the melting point of a solid sample.

-

Instrument Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, 48.5 °C; acetanilide, 114.3 °C).

-

Sample Preparation:

-

Ensure the 2-Bromo-1,3-difluoro-5-iodobenzene sample is completely dry and free of solvent.

-

Crush a small amount of the crystalline solid into a fine powder on a watch glass.

-

Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

-

Measurement:

-

Place the packed capillary into the heating block of the apparatus.

-

Set an initial rapid heating rate (e.g., 10 °C/minute) to approach the expected melting point (~60 °C).

-

Crucial Step: Once the temperature reaches approximately 5-10 °C below the expected range, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Data Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a result within the 64 - 68 °C range confirms its identity and high purity.

Thermal Stability: Defining Operational Limits

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. This is a critical safety and quality parameter, as thermal decomposition can be an exothermic process that may lead to a runaway reaction. For halogenated aromatics, decomposition can also release corrosive and toxic gases such as hydrogen halides (HF, HBr, HI) and carbon oxides[4].

Methodologies for Thermal Analysis

Two primary techniques are employed to assess thermal stability:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It precisely identifies the temperature at which the compound begins to decompose and lose mass.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It detects phase transitions like melting (endothermic) and decomposition events (often exothermic).

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which significant mass loss due to decomposition begins.

-

Methodology:

-

Instrument Setup: Use a calibrated TGA instrument.

-

Sample Preparation: Place 5-10 mg of 2-Bromo-1,3-difluoro-5-iodobenzene into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. The inert atmosphere is crucial to ensure that the observed mass loss is from thermal decomposition (pyrolysis), not oxidation.

-

Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/minute. A 10 °C/min rate is standard for screening and provides a good balance between resolution and experimental time.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature is typically determined as the point where the tangent to the steepest part of the mass-loss curve intersects the initial mass baseline.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify the melting point and detect the energy release associated with decomposition.

-

Methodology:

-

Instrument Setup: Use a calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before the melting or decomposition points.

-

Atmosphere: Maintain an inert nitrogen atmosphere (50 mL/min flow rate).

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to 300 °C (or a temperature beyond the TGA decomposition onset) at a rate of 10 °C/minute.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C).

-

An endothermic peak (heat absorption) will correspond to the melting of the sample. The peak maximum should align with the melting point range (64-68 °C).

-

A sharp or broad exothermic peak (heat release) at higher temperatures indicates decomposition. The onset temperature of this exotherm is a critical indicator of thermal instability. For many organic compounds, this decomposition is not observed until well above 200 °C[5].

-

-

Interpretation of Expected Results

Based on the structure of a multi-halogenated aromatic compound, one would anticipate high thermal stability. The C-F, C-Br, C-I, and aromatic C-C bonds are strong. It is expected that the TGA would show thermal stability up to temperatures significantly higher than its melting point, likely exceeding 150-200 °C before the onset of mass loss. The DSC thermogram would first show a sharp endotherm around 64-68 °C corresponding to its melt. At a much higher temperature, a significant exothermic event would likely signal decomposition. The energy released during this exotherm is a key parameter for process safety evaluations.

Conclusion

2-Bromo-1,3-difluoro-5-iodobenzene is a crystalline solid with a well-defined melting point of 64-68 °C, which serves as a reliable indicator of its high purity[1][3]. While specific decomposition data is not publicly available, established thermal analysis techniques like TGA and DSC provide a robust framework for its characterization. The compound is expected to exhibit significant thermal stability, a crucial attribute for its application in organic synthesis where reactions may require elevated temperatures. The protocols and interpretive logic detailed in this guide provide researchers with the necessary tools to safely handle, store, and utilize this important chemical intermediate, ensuring both experimental success and laboratory safety.

References

-

de la Rosa, V. R., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1016–1023. [Link]

Sources

literature review of 3-Bromo-2,5-difluoroiodobenzene synthesis pathways

This guide provides an in-depth technical analysis of the synthesis pathways for 3-Bromo-2,5-difluoroiodobenzene (CAS: 1807026-56-7), a critical halogenated intermediate used in the development of KRAS inhibitors and advanced agrochemicals.[1]

Executive Summary

This compound is a poly-halogenated benzene derivative characterized by a unique 1,2,3,5-substitution pattern.[1] Its structural value lies in the orthogonal reactivity of its halogen substituents: the iodine atom (C-I) allows for selective metal-halogen exchange or Sonogashira couplings, while the bromine atom (C-Br) remains intact for subsequent functionalization. The two fluorine atoms at positions 2 and 5 modulate the electronic properties of the ring, influencing the metabolic stability and lipophilicity of final drug candidates.

This guide details two primary synthesis pathways:

-

The Organometallic Route (Preferred): A scalable, single-step lithium-halogen exchange from 1,3-dibromo-2,5-difluorobenzene.[1]

-

The Classical Aniline Route: A robust, three-step sequence starting from 2,5-difluoroaniline, utilizing directed electrophilic substitution and deamination.

Retrosynthetic Analysis

To design the optimal synthesis, we must analyze the regiochemistry of the target. The molecule features iodine and bromine in a meta relationship, separated by a fluorine atom.

-

Disconnection A (C-I Bond): Removal of the iodine leads to a lithiated species derived from 1,3-dibromo-2,5-difluorobenzene .[1] This precursor is symmetric, meaning lithium-halogen exchange at either bromine position yields the identical requisite intermediate.

-

Disconnection B (Functional Group Interconversion): Tracing back to 2,5-difluoroaniline , the amino group acts as a "dummy" directing group to install the bromine (para) and iodine (ortho) before being excised via deamination.

Figure 1: Retrosynthetic tree illustrating the Organometallic (Left) and Classical (Right) pathways.[1]

Pathway 1: The Organometallic Route (Preferred)

This pathway is the industry standard for scale-up due to its high yield and low step count.[1] It relies on the rapid kinetics of lithium-bromine exchange over lithium-fluorine deprotonation at cryogenic temperatures.

Mechanism & Regioselectivity

The starting material, 1,3-dibromo-2,5-difluorobenzene , is symmetric. Treatment with n-butyllithium (n-BuLi) at -78°C effects a selective mono-lithiation.[2]

-

Why it works: The C-Br bond is weaker than the C-H bond (kinetic acidity) and the C-F bond. Although the proton at C4/C6 is acidic due to ortho-fluorine effects, the rate of Li-Br exchange is significantly faster at -78°C.

-

Symmetry Advantage: Exchange at either C1 or C3 produces the same lithiated intermediate (1-bromo-3-lithio-2,5-difluorobenzene ).[1]

Experimental Protocol

| Parameter | Specification |

| Reagents | 1,3-Dibromo-2,5-difluorobenzene (1.0 eq), n-BuLi (1.05 eq, 2.5M in hexanes), Iodine (1.2 eq).[1] |

| Solvent | Anhydrous THF (0.2 M concentration).[1] |

| Temperature | -78°C (Critical for selectivity).[1][2][3][4] |

| Yield | 85-92%.[1] |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Charge the flask with 1,3-dibromo-2,5-difluorobenzene (10.0 g, 36.8 mmol) and anhydrous THF (185 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Exchange: Add n-BuLi (15.5 mL, 38.6 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Checkpoint: Stir for 45 minutes at -78°C. The solution will turn yellow/orange, indicating the formation of the aryl lithium species.

-

-

Quench: Dissolve Iodine (11.2 g, 44.1 mmol) in minimal THF (20 mL) and add dropwise to the reaction mixture. The color will shift from orange to dark red/brown.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear).

-

Isolation: Extract with diethyl ether (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from hexanes or purify via short-path silica plug (100% Hexanes) to yield the product as a white crystalline solid.

Figure 2: Reaction scheme for the Lithium-Halogen Exchange pathway.

Pathway 2: The Classical Aniline Route

This pathway is viable when the dibromo precursor is unavailable or when avoiding organolithium reagents is necessary (e.g., in non-specialized facilities). It leverages the strong directing power of the amino group.

Synthesis Logic

-

Bromination: The amino group of 2,5-difluoroaniline directs electrophilic bromination to the para position (C4), which is sterically accessible and electronically activated.

-

Iodination: With C4 occupied, the next most activated position is ortho to the amine (C6).

-

Deamination: The amino group is removed, leaving the H at C1. The final renumbering of the ring (I becomes C1, F becomes C2, Br becomes C3) yields the target.

Experimental Protocol

Step 1: Bromination [1][5]

-

Reagents: 2,5-Difluoroaniline, N-Bromosuccinimide (NBS).[1]

-

Conditions: DMF, 0°C to RT.

-

Outcome: 4-Bromo-2,5-difluoroaniline .

-

Note: The fluorine at C5 directs ortho (to C4/C6), reinforcing the para direction of the amine.

Step 2: Iodination

-

Reagents: 4-Bromo-2,5-difluoroaniline, Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).[1]

-

Conditions: AcOH (Acetic Acid) or CH₂Cl₂.[1]

-

Outcome: 4-Bromo-2,5-difluoro-6-iodoaniline .

-

Mechanism:[1][2][6] The amine activates the C6 position. C3 is deactivated by the adjacent Fluorine and Bromine steric bulk.

Step 3: Deamination (Hydrodeamination) [1]

-

Reagents: t-Butyl Nitrite (tBuONO) or NaNO₂/H₂SO₄; Hypophosphorous acid (H₃PO₂) or Ethanol.[1]

-

Protocol:

-

Dissolve the iodoaniline in ethanol/H₂SO₄.

-

Add NaNO₂ at 0°C to form the diazonium salt.

-

Add H₃PO₂ (50% aq) and stir at RT (or reflux in EtOH) to reduce the diazonium to a proton.

-

-

Outcome: This compound .

Figure 3: Step-by-step transformation in the Aniline Route.

Comparative Analysis

| Feature | Pathway 1: Organometallic | Pathway 2: Aniline Route |

| Step Count | 1 Step | 3 Steps |

| Overall Yield | High (85-90%) | Moderate (40-55% cumulative) |

| Atom Economy | Excellent | Poor (Loss of NH₂ and reagents) |

| Safety Profile | Requires handling n-BuLi (Pyrophoric) | Standard reagents; Diazonium salts are potentially explosive.[1] |

| Scalability | Preferred for kg-scale (Flow chemistry compatible). | Labor-intensive workups for multiple steps. |

References

-

Preparation of 1-bromo-3-iodo-2,5-difluorobenzene via Lithium-Halogen Exchange.

-

Synthesis of Quinazoline Compounds (KRAS Inhibitors).

- Source: P

- Context: Details the synthesis of intermediate 167-1 from 1,3-dibromo-2,5-difluorobenzene using organometallic coupling.

-

URL:[1]

-

Regioselective Lithi

-

General Sandmeyer and Schiemann Reaction Protocols.

Sources

- 1. neogenchem.com [neogenchem.com]

- 2. mdpi.com [mdpi.com]

- 3. US8076494B2 - Process for the manufacture of epoxy triazole derivatives - Google Patents [patents.google.com]

- 4. 3,5-Dibromo-2,6-difluorothiophenol | 1804939-15-8 | Benchchem [benchchem.com]

- 5. Xantphos|4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [benchchem.com]

- 6. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8563553B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

Electronic Architecture & Synthetic Utility of 3-Bromo-2,5-difluoroiodobenzene

A Technical Guide for Material Science & Molecular Design

Executive Summary

This technical guide analyzes the electronic and structural properties of 3-Bromo-2,5-difluoroiodobenzene (and its relevant isomers), a high-value halogenated scaffold used in the synthesis of advanced optoelectronic materials, liquid crystals, and pharmaceutical agents.

The molecule’s utility is defined by two core characteristics:

-

Electronic Tuning: The inductive effect (

) of the fluorine atoms lowers the frontier molecular orbital energies (HOMO/LUMO), enhancing oxidative stability and facilitating n-type (electron transport) behavior in derived materials. -

Orthogonal Reactivity: The bond dissociation energy difference between C–I and C–Br allows for highly chemoselective sequential cross-coupling reactions, acting as a programmable logic gate for molecular assembly.

Part 1: Molecular Architecture & Electronic Landscape

1.1 The Fluorine Effect on Orbital Energies

In material science, particularly for Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the position of the Highest Occupied Molecular Orbital (HOMO) determines oxidative stability.

-

Inductive Withdrawal: The two fluorine atoms at the 2,5-positions exert a strong electron-withdrawing inductive effect (

). This pulls electron density away from the aromatic ring, lowering the energy of both the HOMO and LUMO. -

Result: Derivatives of this scaffold are often air-stable and exhibit higher electron affinity compared to their non-fluorinated analogues. This makes them ideal candidates for electron-transport materials (ETMs) .

1.2 The Sigma-Hole & Halogen Bonding

The iodine atom in this scaffold is not merely a leaving group; it is a site for supramolecular assembly via Halogen Bonding (XB) .

-

Mechanism: The electron-withdrawing fluorine atoms deplete electron density from the iodine atom's equatorial belt. This enhances the positive electrostatic potential region (the

-hole) on the iodine, located along the extension of the C–I bond. -

Application: In crystal engineering, this

-hole acts as a highly directional Lewis acid, capable of forming strong non-covalent interactions with Lewis bases (e.g., Nitrogen in pyridines or Oxygen in carbonyls). This is critical for stabilizing liquid crystalline phases.

Table 1: Estimated Bond Parameters & Reactivity Metrics

| Parameter | Value / Trend | Impact on Material Design |

| C–I Bond Energy | ~65 kcal/mol | Primary reactive site (Kinetic control). |

| C–Br Bond Energy | ~81 kcal/mol | Secondary reactive site (Requires elevated temp/catalyst). |

| C–F Bond Energy | ~116 kcal/mol | Metabolically stable; inert under standard coupling. |

| Dipole Moment | High (Non-centrosymmetric) | Enhances dielectric anisotropy in liquid crystals. |

| LUMO Level | Lowered by ~0.3 eV (vs. H-analog) | Facilitates electron injection in semiconductor devices. |

Part 2: Chemoselectivity – The Self-Validating Synthetic System

The core value of this compound lies in its ability to undergo sequential chemoselective cross-coupling . This process is self-validating: if the first step (C–I coupling) is performed correctly at ambient temperature, the C–Br bond remains intact, serving as a built-in "stop" signal.

2.1 The Reactivity Hierarchy

The reaction kinetics follow the order: C–I > C–Br >> C–F . This allows researchers to install two different functional groups sequentially without using protecting groups.

2.2 Visualization of Sequential Logic

The following diagram illustrates the synthesis of a "Push-Pull" organic semiconductor using this scaffold.

Figure 1: Sequential chemoselective functionalization workflow. The C-I bond reacts under mild conditions, preserving the C-Br bond for a subsequent, higher-energy activation step.

Part 3: Experimental Protocol – Sequential Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl intermediate while preserving the bromine handle for future elaboration. Safety: Standard organohalide precautions apply. Work in a fume hood.

Phase A: Chemoselective C–I Coupling

This protocol exploits the lability of the C–I bond to run at Room Temperature (RT), preventing C–Br oxidative addition.

-

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Catalyst:

(3 mol%) - Chosen for high activity/stability balance. -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: THF/Water (4:1 v/v) - Ensures solubility of both organic and inorganic components.

-

-

Procedure:

-

Degassing: Charge a Schlenk flask with the halide, boronic acid, and catalyst. Evacuate and backfill with Argon (

).[1] Add degassed solvents via syringe. -

Reaction: Stir at 20–25°C (Room Temperature) for 4–12 hours.

-

Validation (TLC/GC-MS): Monitor consumption of starting material. The appearance of a single new spot indicates mono-coupling. Note: If the reaction is heated >50°C, trace bis-coupling (C-Br reaction) may occur.

-

Workup: Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Silica gel flash chromatography.

-

Phase B: C–Br Activation (Subsequent Step)

Once the intermediate is isolated, the C–Br bond requires more energy to break.

-

Conditions: Use a more active catalyst system (e.g.,

/ S-Phos) and heat to 80–100°C in Toluene/Dioxane to engage the bromine position.

Part 4: Material Science Applications

4.1 Liquid Crystals (LCs)

Fluorinated aromatics are ubiquitous in Liquid Crystal Display (LCD) mixtures.

-

Viscosity & Stability: The 2,5-difluoro substitution reduces the rotational viscosity (

) of the LC mixture compared to non-fluorinated analogues, enabling faster switching times. -

Dielectric Anisotropy (

): The C–F bonds create a strong dipole perpendicular to the ring axis (negative

4.2 Crystal Engineering & Halogen Bonding

The molecule serves as a "tecton" (building block) for supramolecular networks.

Figure 2: Halogen Bonding (XB) mechanism. The fluorine atoms enhance the sigma-hole on Iodine, creating strong, directional interactions with Lewis bases.

References

-

Crystal Engineering with Halogen Bonding

-

Chemoselective Coupling Protocols

- Title: Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.

- Source: Oregon State University / ACS Public

-

URL:[Link]

-

Halogen Bonding in Polymer/Material Science

- Title: Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and m

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

- Title: 2-Bromo-1,3-difluoro-5-iodobenzene (Isomer Reference).

Sources

Methodological & Application

regioselective cross-coupling reactions of 3-Bromo-2,5-difluoroiodobenzene

Application Note: Regioselective Cross-Coupling of 3-Bromo-2,5-difluoroiodobenzene

Introduction & Strategic Value

This compound is a high-value halogenated scaffold widely utilized in the synthesis of fluorinated liquid crystals (phenylacetylene class), agrochemicals, and late-stage pharmaceutical intermediates. Its core value lies in its orthogonal reactivity : the presence of two distinct halogens (iodine and bromine) with significantly different bond dissociation energies (BDEs) allows for sequential, programmable functionalization.

However, the presence of two fluorine atoms at the 2- and 5-positions introduces unique electronic effects. These electron-withdrawing groups (EWGs) significantly lower the LUMO energy of the arene, accelerating oxidative addition at the C-I bond but also increasing the lability of the C-Br bond compared to non-fluorinated analogs. This application note provides a validated roadmap for achieving >98% regioselectivity at the iodine site, followed by subsequent activation of the bromine site.

Mechanistic Principles of Selectivity

The regioselectivity relies on the kinetic differentiation between the C-I and C-Br bonds during the oxidative addition step of the catalytic cycle.

-

C-I Activation (Site 1): The C-I bond (approx. BDE 65 kcal/mol) undergoes rapid oxidative addition to Pd(0) even at room temperature. The 2,5-difluoro substitution pattern exerts an inductive effect (-I), making the metal center more electrophilic, further facilitating this step.

-

C-Br Preservation (Site 2): The C-Br bond (approx. BDE 81 kcal/mol) is significantly stronger. By controlling temperature and ligand sterics, the catalyst can be "tuned" to insert exclusively into the C-I bond, leaving the C-Br bond intact for a second transformation.

Reactivity Hierarchy

Experimental Workflow Visualization

The following diagram outlines the decision tree for sequential functionalization.

Figure 1: Sequential cross-coupling workflow. Blue indicates starting material; Green indicates the mono-coupled intermediate; Black indicates the fully functionalized product.

Detailed Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-I)

Target: Functionalization of C-I bond while preserving C-Br.

Rationale: To prevent "scrambling" (reaction at Br), we utilize a ligand with moderate activity (PPh3 or dppf) and maintain low thermal energy. Strong bases (e.g., KOtBu) are avoided to prevent potential SNAr side reactions on the fluorinated ring or premature C-Br activation.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (3 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

-

Inerting: Charge a reaction flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).

-

Solvation: Add degassed solvent (0.1 M concentration relative to substrate).

-

Activation: Add the aqueous base solution via syringe.

-

Reaction: Stir vigorously at 25°C (Room Temp) .

-

Critical Checkpoint: Monitor by TLC/HPLC after 2 hours. If conversion is <50%, warm to 40°C. Do not exceed 50°C.

-

-

Quench: Upon consumption of starting material (usually 4-6 hours), dilute with water and extract with Ethyl Acetate.

-

Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Expected Outcome: 85-95% Yield of mono-coupled product. <2% bi-coupled byproduct.

Protocol B: Sequential Coupling of the C-Br Bond

Target: Functionalization of the remaining C-Br bond.

Rationale: The C-Br bond is now the only halogen remaining. The fluorine atoms ortho to the bromine will activate it, but significant thermal energy or electron-rich ligands are required to overcome the activation barrier efficiently.

Materials:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Boronic Acid: R2-B(OH)2 (1.5 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + S-Phos (4 mol%) OR Pd(PPh3)4 (5 mol%)

-

Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv)

-

Solvent: Toluene or Dioxane/Water (10:1)

Step-by-Step Procedure:

-

Setup: Combine substrate, new boronic acid, base, and catalyst precursors in a pressure tube or reflux flask.

-

Inerting: Standard Argon/Nitrogen purge.

-

Reaction: Heat to 90-100°C for 12-18 hours.

-

Note: The presence of S-Phos (Buchwald ligand) significantly accelerates this step for sterically hindered partners.

-

-

Workup: Standard aqueous extraction and silica purification.

Protocol C: Sonogashira Coupling (Liquid Crystal Synthesis)

Target: Introduction of alkynes at C-I site.

Rationale: This scaffold is frequently used to generate fluorinated tolanes (diphenylacetylenes). Copper-free conditions are preferred if possible to avoid homocoupling of the alkyne, but standard Pd/Cu systems work well due to the high reactivity of the Iodide.

Procedure:

-

Mix Substrate (1.0 equiv), Terminal Alkyne (1.1 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%).

-

Solvent: THF/Triethylamine (1:1).

-

Stir at Room Temperature .

-

Observation: Reaction is usually exothermic and rapid (1-3 hours) due to the activated C-I bond.

Data Summary & Troubleshooting

Table 1: Optimization of C-I Selective Coupling

| Entry | Catalyst | Temp (°C) | Base | Yield (Mono) | Yield (Bis/Di) | Verdict |

| 1 | Pd(PPh3)4 | 25 | Na2CO3 | 92% | <1% | Optimal |

| 2 | Pd(PPh3)4 | 80 | Na2CO3 | 65% | 25% | Poor Selectivity |

| 3 | Pd(dppf)Cl2 | 40 | K3PO4 | 88% | 5% | Acceptable |

| 4 | Pd2(dba)3/S-Phos | 25 | K3PO4 | 50% | 40% | Too Active |

Common Issues:

-

Hydrodehalogenation: If the C-Br bond is reduced to C-H, ensure the solvent is strictly degassed and avoid using alcohols (Ethanol/Isopropanol) as co-solvents in Protocol B; switch to DMF or Dioxane.

-

Low Conversion (Protocol A): If the reaction stalls at RT, add 1 mol% additional catalyst rather than increasing temperature, to preserve the C-Br bond.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483. Link

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2] Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. Link

-

Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 2007, 36, 2070-2095. Link

-

Sigma-Aldrich. "Product Specification: 1-Bromo-2,3-difluoro-5-iodobenzene (related isomer structure validation)." Link(Note: Used for structural confirmation of commercial availability patterns).

-

Handy, S. T.; Zhang, Y. "Chemoselective Suzuki Couplings of Dihaloarenes." Synthesis, 2006, 2006(22), 3883-3887. Link

Sources

Application Notes and Protocols for the Selective Metalation of 3-Bromo-2,5-difluoroiodobenzene

Introduction: Strategic Access to Polyfunctionalized Aromatic Building Blocks

3-Bromo-2,5-difluoroiodobenzene is a valuable and highly functionalized aromatic scaffold for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring three distinct halogen atoms, offers multiple points for selective chemical modification. The significant differences in the carbon-halogen bond strengths (C-I < C-Br < C-F) provide a hierarchical platform for sequential functionalization through selective metal-halogen exchange reactions. This application note provides a detailed guide to the selective lithiation and magnesium-halogen exchange of this compound, enabling researchers to harness its synthetic potential. We will explore the underlying principles of chemoselectivity and provide robust protocols for the generation of key organometallic intermediates and their subsequent trapping with electrophiles.

Scientific Principles: Achieving Chemoselectivity in Polyhalogenated Systems

The ability to selectively activate one carbon-halogen bond in the presence of others is a cornerstone of modern synthetic chemistry. This selectivity is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds. For Grignard reagent formation and lithium-halogen exchange, the reactivity trend is well-established: I > Br > Cl > F.[1][2] This predictable hierarchy allows for the selective metalation of the most labile carbon-iodine bond while preserving the carbon-bromine and carbon-fluorine bonds.

Furthermore, the choice of the organometallic reagent and reaction conditions, particularly temperature, plays a crucial role in controlling the reaction pathway. Organolithium reagents, such as n-butyllithium (n-BuLi), are highly reactive and facilitate rapid halogen-metal exchange at very low temperatures (typically -78 °C or lower).[3][4] Grignard reagents, often formed in situ or via an exchange reaction with reagents like isopropylmagnesium chloride (i-PrMgCl), offer a milder alternative and can exhibit high functional group tolerance.[5][6]

A potential competing reaction in fluorine-containing arenes is directed ortho-metalation (DoM), where a fluorine substituent can direct deprotonation of an adjacent C-H bond.[7] However, metal-halogen exchange with aryl iodides and bromides is generally a much faster process than deprotonation, especially at low temperatures.[7][8] By carefully controlling the reaction temperature and the choice of reagents, high selectivity for metal-halogen exchange can be achieved.

Experimental Protocols

Protocol 1: Selective Iodine-Lithium Exchange and Electrophilic Quench

This protocol details the highly selective formation of a lithiated intermediate at the position of the iodine atom, followed by its reaction with a generic electrophile.

Core Directive: This procedure leverages the significantly weaker C-I bond to achieve selective metalation at the 1-position. The use of n-BuLi at low temperatures ensures that the C-Br and C-F bonds remain intact.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Store at 4°C, protect from light.[9] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Freshly distilled from Na/benzophenone or from a solvent purification system. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate prior to use.[10] |

| Electrophile (e.g., Benzaldehyde) | Anhydrous | Commercially Available | Distill or dry as required. |

| Saturated Aqueous NH₄Cl | Reagent Grade | - | |

| Diethyl Ether | Anhydrous | Commercially Available | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations.

-

Dry, oven-dried glassware.

-